![molecular formula C9H14N4OS B14522111 1-[5-(Butan-2-yl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one CAS No. 62492-18-6](/img/structure/B14522111.png)
1-[5-(Butan-2-yl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(Butan-2-yl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one is a heterocyclic compound that features both imidazolidinone and thiadiazole moieties. These structures are known for their significant biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
The synthesis of 1-[5-(Butan-2-yl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a thiadiazole derivative. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product .
Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield. These methods are optimized for large-scale production and often involve the use of automated systems to control reaction parameters .
Chemical Reactions Analysis
1-[5-(Butan-2-yl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazolidinone ring, often using halogenated reagents
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-[5-(Butan-2-yl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one involves its interaction with specific molecular targets. In biological systems, it may inhibit key enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and the organism being studied .
Comparison with Similar Compounds
Similar compounds to 1-[5-(Butan-2-yl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one include other imidazolidinone and thiadiazole derivatives. These compounds share structural similarities but may differ in their biological activities and applications. For example:
Imidazolidine-2-thione: Known for its antimicrobial and anticancer properties.
Benzimidazolidin-2-one: Often used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its combined structure, which may confer distinct biological activities and chemical reactivity compared to its individual components .
Properties
CAS No. |
62492-18-6 |
|---|---|
Molecular Formula |
C9H14N4OS |
Molecular Weight |
226.30 g/mol |
IUPAC Name |
1-(5-butan-2-yl-1,3,4-thiadiazol-2-yl)imidazolidin-2-one |
InChI |
InChI=1S/C9H14N4OS/c1-3-6(2)7-11-12-9(15-7)13-5-4-10-8(13)14/h6H,3-5H2,1-2H3,(H,10,14) |
InChI Key |
PZHZLIWDVMMVLD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=NN=C(S1)N2CCNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


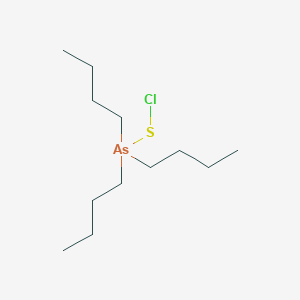
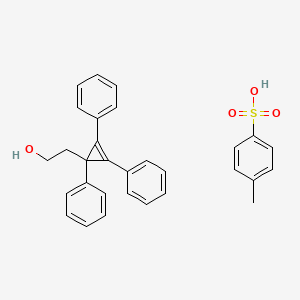
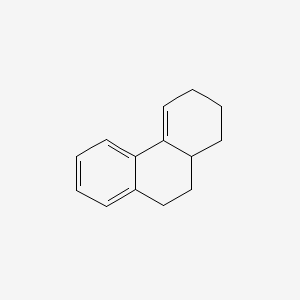
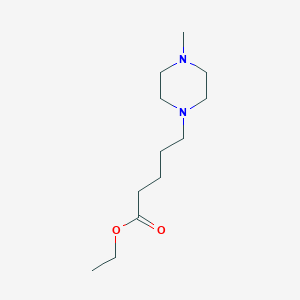
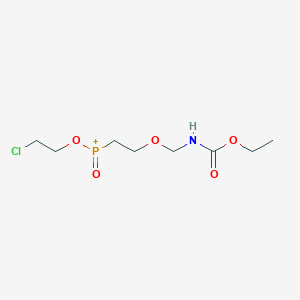
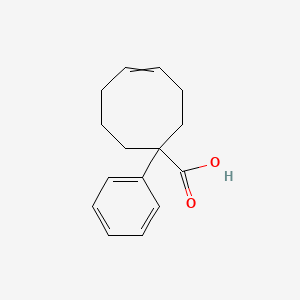
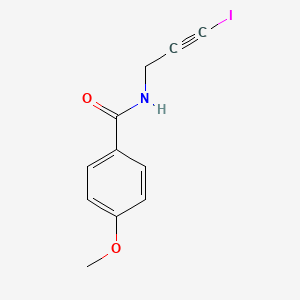
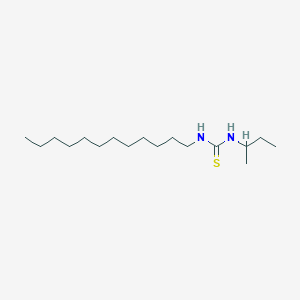

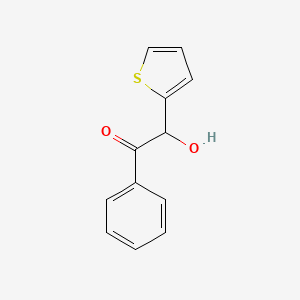
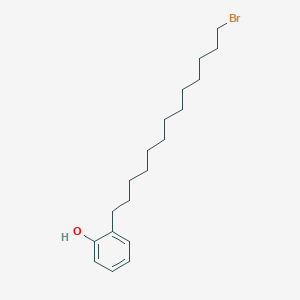

![Imidazo[2,1-b]thiazole-5-carboxamide, 6-methyl-N-phenyl-](/img/structure/B14522104.png)
![N-[4-Methyl-2-(2-oxopropyl)phenyl]benzamide](/img/structure/B14522106.png)
